molecular formula C2H5Cl3NOP B12845637 (2-Chloroethyl)phosphoramidic dichloride CAS No. 20634-94-0

(2-Chloroethyl)phosphoramidic dichloride

Cat. No.: B12845637
CAS No.: 20634-94-0
M. Wt: 196.40 g/mol
InChI Key: IFMNWWRDKCBFTO-UHFFFAOYSA-N
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Description

(2-Chloroethyl)phosphoramidic dichloride is a highly reactive organophosphorus compound that serves as a critical chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of nitrogen mustard-based phosphoramide mustard compounds, which are investigated for their biological activity. This compound is notably used in the synthesis of Cyclophosphamide metabolites and analogs, allowing researchers to study mechanisms of action without the requirement for metabolic activation. The molecule contains two distinct reactive sites: the phosphoramidic dichloride group, which can be reacted with alcohols or amines to form phosphoramidate or phosphorodiamidate linkages, and the 2-chloroethyl group, which can act as an alkylating agent. Researchers utilize this bifunctionality to create a variety of targeted molecules, particularly in the development and study of chemotherapeutic agents and their metabolites. Its application is essential in probing DNA alkylation mechanisms, cytotoxicity studies, and the development of prodrug systems. Handling this reagent requires specialized training and appropriate safety controls, as it is a reactive and moisture-sensitive compound. This product is intended for laboratory research purposes only. Sources: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132829 and Kay, G. et al. (2013). A Novel Prodrug of a Cyclophosphamide Metabolite for Use in Antibody-Directed Enzyme Prodrug Therapy. Mol Cancer Ther.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-dichlorophosphorylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3NOP/c3-1-2-6-8(4,5)7/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMNWWRDKCBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505518
Record name N-(2-Chloroethyl)phosphoramidic dichloride
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Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20634-94-0
Record name N-(2-Chloroethyl)phosphoramidic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20634-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroethyl)phosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloroethyl Phosphoramidic Dichloride

Established Direct Synthesis Routes

The most direct and widely recognized method for synthesizing (2-Chloroethyl)phosphoramidic dichloride involves the phosphorylation of bis(2-chloroethyl)amine (B1207034).

Reaction of Bis(2-chloroethyl)amine Hydrochloride with Phosphoryl Chloride

The principal route for the industrial and laboratory-scale synthesis of this compound is the reaction between bis(2-chloroethyl)amine hydrochloride and phosphoryl chloride (phosphorus oxychloride). google.comresearchgate.net In this reaction, the amine hydrochloride is subjected to phosphorylation. google.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride, leading to the displacement of a chloride ion and the formation of the desired phosphoramidic dichloride.

This reaction is typically conducted in the presence of a base, which serves to neutralize the hydrogen chloride (HCl) that is liberated from the amine hydrochloride salt, thereby freeing the amine to participate in the reaction. google.com

General Reaction Scheme: (ClCH₂CH₂)₂NH·HCl + POCl₃ → (ClCH₂CH₂)₂N-P(O)Cl₂ + 2HCl

Procedural Optimizations: Temperature Control and Solvent Systems

Effective synthesis of this compound relies on the optimization of several procedural parameters, primarily temperature and the choice of solvent.

Solvent Systems: The reaction is performed in an inert aprotic solvent that does not react with the starting materials or intermediates. The choice of solvent is critical for ensuring proper mixing and facilitating the reaction. Dichloromethane is a commonly used solvent for this synthesis due to its inertness and ability to dissolve the reactants. google.com The use of an appropriate solvent system also facilitates the subsequent work-up and isolation of the product.

ParameterConditionRationale
Reactants Bis(2-chloroethyl)amine hydrochloride, Phosphoryl ChloridePrimary precursors for the target compound.
Temperature 0°C - 10°CControls reaction exothermicity, minimizes side products. google.com
Solvent Dichloromethane or other inert solventProvides a medium for the reaction without interference. google.com
Auxiliary Reagent Tertiary amine base (e.g., Triethylamine)Neutralizes HCl, liberating the free amine for reaction. google.com

General Synthetic Approaches Applicable to Phosphoramidic Dichlorides

The synthesis of this compound is a specific example of a broader class of reactions used to prepare various phosphoramidic dichlorides. These general methods are centered on nucleophilic substitution at a phosphorus center.

Nucleophilic Substitution Reactions on Phosphorus Oxyhalides

The formation of the P-N bond in phosphoramidic dichlorides is a classic example of a nucleophilic substitution reaction at a tetracoordinate phosphorus atom. lmaleidykla.ltsapub.org In this process, the amine precursor functions as the nucleophile, attacking the electrophilic phosphorus atom of a phosphorus oxyhalide, most commonly phosphoryl chloride (POCl₃). sapub.orgmasterorganicchemistry.com

The mechanism of this substitution can proceed through two primary pathways:

Stepwise Mechanism: This route involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgsemanticscholar.org The nucleophile attacks the phosphorus center, forming this transient intermediate, which then collapses by expelling a leaving group (a chloride ion).

Concerted Mechanism: This pathway, analogous to an Sₙ2 reaction at a carbon center, involves a single transition state where the P-N bond is formed concurrently with the cleavage of the P-Cl bond. sapub.orgnih.gov

The specific mechanism can be influenced by factors such as the nature of the amine, the solvent, and the reaction conditions.

Role of Amine Precursors and Auxiliary Reagents (e.g., Triethylamine (B128534), DBU)

Amine Precursors: The choice of the amine precursor is fundamental. For the synthesis of this compound, bis(2-chloroethyl)amine is the required precursor. It is often used in its hydrochloride salt form, which is more stable and easier to handle than the free amine. google.comresearchgate.net When the hydrochloride salt is used, the amine must be liberated in situ for it to act as a nucleophile. google.com

Auxiliary Reagents: To facilitate the reaction, particularly when using amine hydrochlorides, an auxiliary base is required. These bases, typically tertiary amines, play a crucial role in the reaction progress.

Triethylamine (Et₃N): Triethylamine is a widely used and cost-effective auxiliary base in the synthesis of phosphoramidic dichlorides. google.comwikipedia.org Its primary function is to act as an acid scavenger, neutralizing the hydrogen chloride generated during the reaction. wikipedia.orgnih.gov This prevents the protonation of the reactant amine, allowing it to remain nucleophilic. The resulting triethylamine hydrochloride is typically insoluble in the reaction solvent and can be easily removed by filtration.

Other Bases: While triethylamine is common, other non-nucleophilic bases can also be employed. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong base used in similar organic transformations and can be an alternative in specific contexts. asianpubs.org

ReagentFunctionExample
Phosphorus Oxyhalide ElectrophilePhosphoryl Chloride (POCl₃)
Amine Precursor NucleophileBis(2-chloroethyl)amine Hydrochloride
Auxiliary Base Acid ScavengerTriethylamine (Et₃N), DBU

Purification and Isolation Strategies

Following the completion of the synthesis reaction, a multi-step process is required to isolate and purify the this compound. The compound is sensitive to moisture and can decompose when heated, necessitating careful handling during purification.

The typical purification and isolation workflow includes:

Filtration: The first step is the removal of any solid byproducts, such as the hydrochloride salt of the auxiliary base (e.g., triethylamine hydrochloride). This is achieved by filtering the reaction mixture.

Solvent Removal: The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator. This concentrates the crude product.

Purification Techniques: The crude product often requires further purification to remove any remaining impurities. Common methods include:

Crystallization: The product can be purified by crystallization or recrystallization from a suitable solvent system. Ether has been noted as a solvent for crystallization.

Column Chromatography: For higher purity, the crude material can be purified using column chromatography on a solid support like silica gel.

Vacuum Distillation: Distillation under high vacuum can be used to purify the product, which has a boiling point of 123-125 °C at 80 Pa.

The final product is a white to brown crystalline solid with a melting point in the range of 52-56 °C. labproinc.com

StepMethodPurpose
1. Separation FiltrationRemoval of insoluble salt byproducts (e.g., Et₃N·HCl).
2. Concentration Evaporation under reduced pressureRemoval of the reaction solvent.
3. Purification Crystallization, Column Chromatography, or Vacuum DistillationIsolation of the pure target compound from reaction impurities.

Fractional Distillation under Reduced Pressure

Fractional distillation under reduced pressure is a suitable technique for purifying liquids that are thermally sensitive or have high boiling points at atmospheric pressure. This method allows for distillation at a lower temperature, thus preventing the decomposition of the compound. For this compound, which is known to be sensitive to heat, this technique is particularly advantageous.

The process involves heating the crude liquid mixture in a distillation flask connected to a fractionating column. The column is packed with a material that provides a large surface area, such as Raschig rings or Vigreux indentations, to facilitate multiple condensation and vaporization cycles. This allows for an efficient separation of components with close boiling points. The entire system is maintained under a vacuum to lower the boiling point of the compound.

While specific, detailed experimental protocols for the fractional distillation of this compound are not extensively documented in publicly available literature, the known boiling points at different pressures provide a basis for designing a purification procedure.

Table 1: Boiling Point of this compound at Reduced Pressures

Pressure (Pa)Boiling Point (°C)
13110-114
80123-125

This interactive table allows for sorting and filtering of the data.

Based on this data, a laboratory-scale fractional distillation would involve carefully heating the crude material while maintaining a stable vacuum within the specified pressure ranges. The fraction collected at the corresponding boiling point would contain the purified this compound.

Column Chromatography and Other Separation Techniques

Column chromatography is a widely used and effective method for the purification of this compound from reaction byproducts and impurities. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

In the context of purifying crude reaction mixtures containing this compound, flash column chromatography using silica gel as the stationary phase is frequently employed. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is typically selected to provide a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound on a thin-layer chromatography (TLC) plate, which serves as a preliminary analytical step.

Research findings indicate that various solvent systems can be utilized for the purification of compounds synthesized from this compound. For instance, in the synthesis of its derivatives, column chromatography is used to separate diastereomeric products. nih.govnih.gov

Table 2: Exemplary Conditions for Column Chromatography Purification

Stationary PhaseEluent SystemApplication Context
Silica Gel5% Methanol in ChloroformPurification of a phosphorodiamidic acid derivative. datapdf.com
Silica GelNot specifiedSeparation of diastereomeric mixture of 4-phenylcyclophosphamide. nih.gov
Silica GelNot specifiedPurification of the crude product in a reaction involving this compound.
Silica GelNot specifiedSeparation of diastereomeric oxazaphospholidinones. nih.gov

This interactive table summarizes various reported conditions for column chromatography.

The general procedure for column chromatography involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product, dissolved in a minimal amount of a suitable solvent, is then loaded onto the top of the silica gel bed. The eluent is passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or gradually changed in polarity (gradient elution) to effectively separate the components. The collected fractions are then analyzed, typically by TLC, to identify those containing the pure product, which are then combined and concentrated.

Chemical Reactivity and Transformation Pathways of 2 Chloroethyl Phosphoramidic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution is the principal reaction pathway for (2-chloroethyl)phosphoramidic dichloride. The two chlorine atoms attached to the phosphorus center are effective leaving groups, facilitating the formation of new bonds with various nucleophilic agents.

The hydroxyl group (-OH) present in alcohols, diols, and phenols is a potent nucleophile that readily attacks the electrophilic phosphorus atom of this compound, leading to the displacement of a chloride ion and the formation of a new phosphorus-oxygen (P-O) bond.

The reaction of N,N-bisthis compound with hydroxyl compounds like phenols can be controlled to achieve specific substitution patterns. asianpubs.org When one equivalent of a phenol (B47542) reacts, it displaces a single chloride atom to yield a phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate. asianpubs.org This intermediate is itself a reactive species, containing a remaining P-Cl bond that can undergo further substitution.

Subsequent reaction of this phosphorochloridate intermediate with an amine can lead to the formation of a phenyl N,N-bis(2-chloroethyl)-N'-substituted phosphorodiamidate. asianpubs.org This stepwise approach allows for the synthesis of asymmetric phosphorodiamidates. The general reactivity of phosphoramides is often more favorable with alcohols compared to amines. researchgate.net

Table 1: Reaction Products of this compound with Hydroxyl Compounds

Reactant Product Type Reference
Phenol (1 eq.) Phosphoramidochloridate asianpubs.org

Polyphosphoesters (PPEs) are a class of biodegradable polymers with a phosphorus-containing backbone. acs.org One of the established methods for synthesizing PPEs is the polycondensation reaction between a diol or bisphenol and an organophosphorus compound containing two leaving groups, such as a dichlorophosphate. rsc.orgnih.gov

This compound, fits the criteria for a monomer in such polycondensation reactions. The process involves the stepwise reaction of the diol's hydroxyl groups with the P-Cl bonds of the phosphoramidic dichloride. Each reaction step forms a phosphoester linkage and releases a molecule of hydrogen chloride. This process builds a long polymer chain with repeating phosphoester units in the backbone. The polycondensation approach is advantageous because it can utilize a wide variety of commercially available hydroxyl-containing compounds and can proceed without a catalyst. nih.gov This method is a versatile route to linear or even branched polyphosphoesters. rsc.org

The hydroxyl groups present on complex molecules, such as the 5'-hydroxyl group of nucleosides, can be targeted for derivatization using phosphorus-based reagents. This strategy is central to the development of phosphoramidate (B1195095) prodrugs, which are designed to improve the intracellular delivery of nucleotides. nih.gov

While specific examples using this compound with Zidovudine (AZT) or Stavudine are part of broader synthetic strategies, the fundamental reaction involves the nucleophilic attack of the nucleoside's primary hydroxyl group on the phosphoramidic dichloride. This reaction forms a phosphoramidate linkage. The resulting nucleoside phosphoramidate can be further modified. The synthesis of such prodrugs often involves coupling a nucleoside with a pre-formed phosphoramidate moiety or using a phosphorochloridate reagent. nih.gov The goal is to create a molecule that can cross cell membranes and then be enzymatically cleaved intracellularly to release the active nucleoside monophosphate. nih.gov

Nitrogen-based nucleophiles, such as those in amines, amino alcohols, and amino acid esters, react efficiently with this compound. The lone pair of electrons on the nitrogen atom attacks the phosphorus center, displacing a chloride ion to form a stable phosphorus-nitrogen (P-N) bond.

The reaction with primary or secondary amines is a direct route to phosphorodiamidates and phosphoric triamides. The reaction of a phosphoramidic dichloride with two equivalents of an amine (or one equivalent of a diamine) results in the displacement of both chlorine atoms, yielding a phosphoric triamide. scispace.com For example, N-2,4-dichlorobenzoyl phosphoramidic dichloride reacts with various cyclic aliphatic amines in acetonitrile (B52724) to produce the corresponding N-benzoylphosphoric triamides in good yields. scispace.com

In cases where an amino alcohol is used, the more nucleophilic amine group typically reacts in preference to the hydroxyl group. A documented synthesis shows this compound reacting with 3-methylamino-1-phenyl-1-propanol in the presence of triethylamine (B128534) as a base. The methylamino group attacks the phosphorus center, displacing a chloride to form a P-N bond and yielding a phosphorodiamidic chloride.

Table 2: Synthesis of Phosphoric Triamides from a Phosphoramidic Dichloride Based on the reaction of N-2,4-dichlorobenzoyl phosphoramidic dichloride with various amines.

Amine Reactant Product Class Reference
Various cyclic aliphatic amines Phosphoric Triamide scispace.com

Reactions with Nitrogen-Containing Nucleophiles (Amines, Amino Alcohols, Amino Acid Esters)

Cyclization Reactions Leading to P-Heterocycles (e.g., Oxazaphospholidinones, Benzodiazaphospholes, Benzodiazaphosphorinanes)

The dichlorophosphoryl group of this compound readily reacts with dinucleophiles, such as amino alcohols and diamines, to form a range of phosphorus-containing heterocyclic compounds. These reactions typically proceed via condensation, with the elimination of hydrogen chloride, often in the presence of a base like triethylamine to sequester the acid produced.

Oxazaphospholidinones: The reaction of this compound with chiral amino alcohols results in the formation of chiral oxazaphospholidinone (OAP) derivatives. nih.govnih.gov These products are formed as diastereomeric pairs due to the creation of a new stereocenter at the phosphorus atom. nih.gov The reaction involves the nucleophilic attack of the hydroxyl and amino groups of the amino alcohol on the phosphorus center, displacing the two chlorine atoms to form the five-membered oxazaphospholidinone ring. The diastereomeric mixtures can often be separated by techniques such as flash column chromatography. nih.gov

Benzodiazaphospholes and Benzodiazaphosphorinanes: When this compound is treated with aromatic diamines or related structures, it leads to the formation of fused heterocyclic systems. For instance, its reaction with 4-thiophenoxy-1,2-diphenyldiamine in the presence of triethylamine yields 2-bis(2-chloroethyl)amino-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxide. nih.gov Similarly, reaction with 2-aminobenzylamine under similar conditions produces 2-bis(2-chloroethyl)amino-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorinane 2-oxide, a six-membered heterocyclic system. nih.gov These cyclizations are typically carried out in an inert solvent like toluene (B28343) or ether. nih.gov

Interactive Table: Synthesis of P-Heterocycles from this compound
Heterocycle ClassDinucleophileProduct ExampleReaction Conditions
OxazaphospholidinonesChiral Amino Alcohols2-[Bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-oxidesTriethylamine, Flash Column Chromatography Separation nih.govnih.gov
Benzodiazaphospholes4-Thiophenoxy-1,2-diphenyldiamine2-Bis(2-chloroethyl)amino-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxideTriethylamine, Dry Toluene/Ether nih.gov
Benzodiazaphosphorinanes2-Aminobenzylamine2-Bis(2-chloroethyl)amino-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorinane 2-oxideTriethylamine, Dry Toluene/Ether nih.gov

Halogen Exchange Reactions

The chlorine atoms attached to the phosphorus in this compound are susceptible to substitution by other halogens, most notably fluorine.

This compound can be converted to its corresponding difluoride, N,N-bis(2-chloroethyl)phosphoramidic difluoride, through a halogen exchange reaction. This transformation is typically achieved using a fluorinating agent such as potassium fluoride (B91410) (KF). The reaction involves the nucleophilic displacement of chloride ions by fluoride ions at the phosphorus center.

The process is often carried out in a solvent like acetone (B3395972) at room temperature. researchgate.net While effective, the resulting phosphoramidic difluorides can be unstable and are often used immediately in subsequent reactions. The efficiency of this exchange can be influenced by the presence of phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, which can improve yields. researchgate.net The development of efficient fluoride-chloride exchange methods is significant as phosphoramidofluoridates are valuable intermediates in "click chemistry," a set of powerful and reliable chemical reactions. researchgate.netkhanacademy.org The underlying principle of this exchange is influenced by factors such as the lower surface electric field of the chloride ion compared to the fluoride ion, which can affect solvation and ion mobility. khanacademy.org

Interactive Table: Fluoride-Chloride Exchange Reaction Details
Starting MaterialFluorinating AgentProductTypical Conditions
This compoundPotassium Fluoride (KF)N,N-Bis(2-chloroethyl)phosphoramidic difluorideAcetone, Room Temperature researchgate.netgoogle.com
PhosphoramidochloridatesPotassium Fluoride (KF)PhosphoramidofluoridatesAcetone, Tetrabutylammonium chloride (catalyst) researchgate.net

Intramolecular Reactivity and Competitive Pathways

Beyond its reactions at the phosphorus center, the two chloroethyl side chains of the molecule exhibit their own significant reactivity, primarily through intramolecular cyclization.

The bis(2-chloroethyl)amine (B1207034) moiety is well-known for its ability to undergo intramolecular cyclization. The nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion to form a highly strained, three-membered aziridinium (B1262131) ion. nih.gov This cyclization is a key step in the mode of action of nitrogen mustards. The resulting aziridinium ion is a potent electrophile, capable of reacting with various nucleophiles.

In the context of the parent molecule, this intramolecular cyclization can compete with intermolecular reactions. The formation of the aziridinium intermediate significantly alters the reactivity of the side chain. Furthermore, as previously mentioned, the reaction of this compound with certain diamines can lead to the formation of diazaphospholidine systems, such as benzodiazaphospholes. nih.gov This represents an intermolecular cyclization involving the phosphorus center, which can be seen as a competitive pathway to the intramolecular cyclization of the chloroethyl arms.

A potential competitive reaction pathway for the 2-chloroethyl groups is 1,2-dehydrohalogenation, an elimination reaction that would result in the formation of a vinyl group and hydrogen chloride. This E2-type elimination is a common reaction for alkyl halides. libretexts.org The favorability of elimination versus substitution (like the intramolecular cyclization to an aziridinium ion) is influenced by several factors, including the strength and steric hindrance of the base, the solvent, and the temperature. khanacademy.orgyoutube.com

While the nitrogen atom of the phosphoramidate is a relatively weak internal base, the presence of a strong, sterically hindered external base would favor the 1,2-dehydrohalogenation pathway. This would lead to the formation of N,N-divinylphosphoramidic dichloride. In many of the documented reactions of this compound, which often use weaker bases like triethylamine or proceed via nucleophilic attack at phosphorus, the substitution and cyclization pathways appear to dominate over elimination. nih.govgoogle.com Higher temperatures generally favor elimination reactions over substitution reactions. youtube.com

Mechanistic Insights into Reactivity

The reactivity of this compound is governed by several mechanistic principles. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. Reactions with nucleophiles, such as alcohols and amines, proceed via a nucleophilic substitution mechanism at the phosphorus center. nih.gov The reaction is often catalyzed by a base (e.g., triethylamine), which serves to deprotonate the incoming nucleophile and neutralize the HCl byproduct. google.com

Solvolysis Mechanisms of Phosphoramidate Derivatives

The solvolysis of phosphoramidate derivatives, such as this compound, involves the cleavage of the phosphorus-halogen bonds by a solvent, typically water (hydrolysis). While specific kinetic studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on analogous phosphorodiamidic chlorides.

The hydrolysis of phosphorodiamidic chlorides can proceed through different mechanisms depending on the reaction conditions, particularly the pH. In neutral or slightly acidic conditions, the hydrolysis of compounds like N,N,N',N'-tetramethylphosphorodiamidic chloride and N,N'-dipropylphosphorodiamidic chloride occurs at comparable rates. datapdf.com This suggests a bimolecular reaction mechanism where a water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. datapdf.com

In alkaline solutions, the presence of an N-H bond on the phosphoramidate can dramatically accelerate the rate of hydrolysis. datapdf.com For instance, N,N'-dipropylphosphorodiamidic chloride, which has N-H bonds, hydrolyzes significantly faster in alkaline conditions than N,N,N',N'-tetramethylphosphorodiamidic chloride, which does not. datapdf.com This is attributed to a special mechanism involving the formation of a highly reactive anion of the phosphorodiamidate as an intermediate, which may then proceed through a monomeric metaphosphate-like intermediate. datapdf.com

Given that this compound possesses a secondary amine, it is plausible that its hydrolysis in alkaline media is also accelerated via the formation of an anionic intermediate. The proposed mechanisms are summarized in the table below.

Condition Proposed Mechanism Key Intermediates Description
Neutral/AcidicBimolecular Nucleophilic Substitution (S_N_2)Pentacoordinate transition stateA water molecule directly attacks the phosphorus center, leading to the displacement of a chloride ion through a concerted transition state.
AlkalineAnion Formation/Elimination-AdditionPhosphorodiamidate anion, Metaphosphate-like intermediateIn the presence of a base, the amide proton is removed to form an anion. This anion can then eliminate a chloride ion to form a highly reactive metaphosphate-like intermediate, which is subsequently attacked by a nucleophile (e.g., hydroxide (B78521) ion). datapdf.com

This table summarizes proposed solvolysis mechanisms for phosphoramidate derivatives based on analogous compounds.

Role in Azacycle Formation via Proposed Reaction Pathways

A significant transformation pathway for this compound is its participation in cyclization reactions to form azacycles, particularly 1,3,2-oxazaphosphorinane 2-oxides. This reaction is fundamental to the synthesis of important chemotherapeutic agents like cyclophosphamide (B585).

The formation of the azacycle occurs through a cyclocondensation reaction between N,N-bisthis compound and an amino alcohol, such as 3-aminopropan-1-ol. google.comgoogle.com In this reaction, the amino and hydroxyl groups of the amino alcohol displace the two chlorine atoms on the phosphoramidic dichloride, forming a six-membered heterocyclic ring. google.comgoogle.com The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct.

A common method involves the initial phosphorylation of bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride to yield N,N-bis(2-chloroethyl)phosphoramide dichloride. google.comgoogle.com This intermediate is then reacted with 3-aminopropan-1-ol to produce cyclophosphamide. google.comgoogle.com

The general reaction scheme for the formation of a cyclophosphamide derivative is presented below:

Reaction Scheme for Azacycle Formation

N,N-bisthis compound + 3-methylamino-1-phenyl-1-propanol ⟶ Cyclophosphamide derivative

Reactant 1 Reactant 2 Solvent Base Product
N,N-bisthis compound3-methylamino-1-phenyl-1-propanolEthyl acetateTriethylamineA cyclophosphamide derivative

This table outlines the components for the synthesis of a cyclophosphamide derivative from this compound.

This cyclization is a crucial step in the synthesis of various oxazaphosphorinane drugs, which are prodrugs that undergo metabolic activation to form DNA alkylating agents. google.com

Derivatization and Advanced Synthetic Applications of 2 Chloroethyl Phosphoramidic Dichloride

Preparation of Diverse Functionalized Phosphorus-Containing Compounds

The high reactivity of the phosphorus-chlorine bonds in (2-Chloroethyl)phosphoramidic dichloride makes it an ideal starting material for the synthesis of various phosphoramidates through nucleophilic substitution reactions.

Synthesis of Phosphorochloridates and Phosphorodiamidates with Varied Organic Moieties

This compound readily reacts with a variety of nucleophiles, such as alcohols and amines, to yield phosphorochloridates and phosphorodiamidates, respectively. The sequential displacement of the two chlorine atoms allows for the introduction of different organic moieties, leading to a diverse range of derivatives.

The reaction with one equivalent of an alcohol or phenol (B47542) in the presence of a base would theoretically yield a phosphorochloridate ester. However, the more documented and synthetically utilized pathway involves the reaction with amines to form phosphorodiamidates. For instance, the reaction with primary or secondary amines leads to the formation of N,N'-substituted phosphorodiamidic chlorides, which can be further reacted with another nucleophile.

A significant application of this chemistry is in the synthesis of cyclic phosphorodiamidates. A notable example is the synthesis of cyclophosphamide (B585) analogues. The cyclization of this compound with amino alcohols, such as 3-amino-1-propanol, in the presence of a base, yields the corresponding 1,3,2-oxazaphosphorinane 2-oxide derivatives. nih.govgoogle.com This reaction is a cornerstone in the synthesis of many chemotherapeutic agents. For example, the reaction of racemic 3-amino-3-phenyl-1-propanol (B84735) with bisthis compound results in a diastereomeric mixture of 4-phenylcyclophosphamide. bme.hu

Furthermore, acyclic phosphorodiamidates can be synthesized by reacting this compound with two equivalents of an amine or sequentially with two different amines. The synthesis of asymmetric N-bis(2-chloroethyl)triamidophosphates has been achieved through the sequential nucleophilic displacement at the phosphoryl center. The order of addition of the nucleophilic reagents is crucial for obtaining good yields. Typically, the best results are achieved when the bis(2-chloroethyl)amino group is introduced first by reacting bis(2-chloroethyl)amine (B1207034) with phosphorus oxychloride to form the dichloridate, which is then reacted with other amines.

Below is a table summarizing representative examples of phosphorodiamidates synthesized from this compound or its immediate precursors.

Reactant 1Reactant 2ProductNotes
This compound3-Amino-1-propanolCyclophosphamideA widely used anticancer drug. nih.govgoogle.com
This compoundRacemic 3-amino-3-phenyl-1-propanolcis- and trans-4-PhenylcyclophosphamideDiastereomeric mixture separated by chromatography. bme.hu
This compoundCyclohexylamineN,N'-Dicyclohexyl-N''-(2-chloroethyl)-N''-(2-chloroethyl)phosphoric triamideExample of an acyclic phosphorodiamidate.
This compoundL-alanine methyl ester hydrochloride & Triethylamine (B128534)S-(-)-N-bis(2-chloroethyl)-N'-cyclohexyl-N''-(1-methoxycarbonylethyl)-triamidophosphateSynthesis of a chiral triamidophosphate.

Generation of Phosphorylated Nitrogen Mustard Analogues for Synthetic Exploration

The inherent structure of this compound, containing the N,N-bis(2-chloroethyl)amino group, makes it a direct precursor to a class of compounds known as phosphorylated nitrogen mustards. These compounds are of significant interest in medicinal chemistry due to their potential as alkylating agents. The phosphorus center modulates the reactivity of the nitrogen mustard moiety, often leading to compounds with altered biological activity and selectivity.

The synthesis of cyclophosphamide and ifosfamide (B1674421) are prime examples of this application. nih.govnih.gov In these molecules, the bis(2-chloroethyl)amine group is attached to a cyclic phosphorodiamidate framework. The metabolic activation of these compounds generates the ultimate alkylating species.

The versatility of this compound allows for the synthesis of a wide range of analogues for synthetic exploration. By varying the amino alcohol or diamine used in the cyclization reaction, a library of phosphorylated nitrogen mustard analogues can be generated. For instance, a series of 3-(2-chloroethyl)-N-(2-X-ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxides with various substituents have been prepared. nih.gov These synthetic explorations are crucial for understanding structure-activity relationships and for the development of new therapeutic agents.

The following table presents examples of phosphorylated nitrogen mustard analogues derived from this compound.

Starting MaterialReactantProduct ClassExample Compound
This compound3-Amino-1-propanolCyclophosphamidesCyclophosphamide nih.govgoogle.com
This compound3-Amino-3-phenyl-1-propanolPhenylcyclophosphamides4-Phenylcyclophosphamide bme.hu
Ifosfamide (related structure)Sodium hydride, then various acidsIfosfamide Analogues3-(2-Bromoethyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide nih.gov

Role as a Precursor in Complex Bio-organic Synthesis

The reactivity of this compound also extends to its use as a phosphorylating agent for complex biomolecules, leading to the formation of analogues and prodrugs with potential therapeutic applications.

Elaboration into Nucleoside Phosphorylated Analogues and Prodrugs

While direct phosphorylation of nucleosides with this compound is not extensively documented, the general synthetic strategies for creating nucleoside phosphoramidate (B1195095) prodrugs are relevant. These prodrugs are designed to improve the delivery of nucleoside analogues into cells. The general approach involves the reaction of a nucleoside with a phosphorylating agent, followed by the introduction of amino acid esters or other promoieties.

A common strategy involves the in situ generation of a phosphorodichloridate intermediate from a nucleoside and phosphorus oxychloride, which is then reacted with amino acid esters to yield the desired phosphorodiamidate prodrugs. nih.gov This methodology could be adapted using this compound to introduce the N,N-bis(2-chloroethyl)amino moiety as one of the "diamidate" components, creating a dual-action prodrug that combines a nucleoside analogue with a nitrogen mustard.

The synthesis of nucleoside boranophosphoramidate prodrugs conjugated with amino acids has also been explored, highlighting the modularity of these synthetic approaches.

Preparation of Phosphoramidate-Quinazoline Conjugates and Related Heterocycles

The conjugation of the phosphoramide (B1221513) mustard functionality with other biologically active scaffolds, such as the quinazoline (B50416) core of EGFR/HER2 inhibitors, represents a promising strategy in drug design. Although direct synthesis from this compound is not explicitly detailed in readily available literature, the principle involves the reaction of an amino-functionalized quinazoline with a suitable phosphoryl dichloride. Given its structure, this compound is a prime candidate for such a reaction, which would lead to the direct incorporation of the nitrogen mustard moiety onto the quinazoline scaffold. This would create a multi-target-directed ligand with the potential for both kinase inhibition and DNA alkylation.

Applications in Polymer Chemistry

A comprehensive search of the scientific literature does not reveal significant or well-established applications of this compound in the field of polymer chemistry. While phosphorus-containing compounds are widely used as flame retardants and in the synthesis of functional polymers, the use of this specific compound as a monomer or cross-linking agent does not appear to be a major area of research or industrial application. Phosphorus-based flame retardants are often derived from phosphonates or phosphates that are incorporated into polymer matrices. google.combme.hu The high reactivity and potential toxicity of the nitrogen mustard moiety in this compound may limit its utility in conventional polymer synthesis.

The Synthesis of Polyphosphoesters via Polycondensation of this compound: An Examination of Available Research

A thorough review of scientific literature and patent databases reveals a notable absence of detailed research specifically focused on the synthesis of polyphosphoesters through the polycondensation of this compound. While polyphosphoesters are a well-established class of polymers with diverse applications, and their synthesis via various polycondensation methods is widely documented, the use of this compound as a primary monomer in these reactions does not appear to be a conventional or reported pathway.

Polycondensation is a common strategy for forming polyphosphoesters, typically involving the reaction of a phosphorus-containing compound, such as a phosphoryl dichloride, with a diol or bisphenol. epdf.pub This process, however, can be subject to stringent reaction conditions, including the need for high temperatures and an inert atmosphere, and often contends with the generation of acidic byproducts. epdf.pub

Alternative and more prevalent methods for polyphosphoester synthesis include ring-opening polymerization (ROP) of cyclic phosphoesters, which offers precise control over molecular weight and distribution. unipi.it Other established techniques involve the use of monomers like dimethyl H-phosphonate in two-stage polycondensation processes or the chlorination of a pre-formed poly(oxyethylene H-phosphonate) to create a reactive poly(oxyethylene chlorophosphate) intermediate. nih.gov

While the compound this compound is known, its application in polymerization is not well-documented. A patent for fuel compositions lists "this compound" among a vast number of potential compounds where polymerization may occur at high temperatures within an engine; however, this does not provide a method for the controlled synthesis of polyphosphoesters. google.com

The lack of specific research on the polycondensation of this compound suggests that this particular synthetic route may present challenges, such as monomer instability or the formation of polymers with undesirable properties. The scientific community has largely focused on other, more viable and versatile monomers for the creation of a wide array of functional polyphosphoesters. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Chloroethyl Phosphoramidic Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. Its application to (2-Chloroethyl)phosphoramidic dichloride and its subsequent derivatives provides detailed information about the atomic connectivity, chemical environment, and stereochemistry.

Phosphorus-31 NMR Chemical Shift Analysis and Purity Verification

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a particularly powerful and direct method for analyzing phosphorus-containing compounds. The ³¹P nucleus offers several advantages for NMR studies, making it highly effective for both qualitative and quantitative analysis. oxinst.commdpi.com For this compound, a pure sample is expected to exhibit a single, sharp resonance in the ³¹P NMR spectrum, corresponding to the unique phosphorus environment of the phosphoramidic dichloride functional group.

The precise chemical shift is a key identifier of the compound's structure. Quantitative ³¹P NMR (qNMR) is frequently employed for purity assessment. mdpi.com This method leverages the high sensitivity and 100% natural abundance of the ³¹P isotope to achieve accurate quantification without the signal overlap often encountered in proton NMR. mdpi.comresearchgate.net By integrating the signal of the target compound against that of a certified internal standard, the absolute purity can be determined with high precision. researchgate.net The presence of impurities, such as hydrolysis products or unreacted starting materials, would manifest as additional signals in the spectrum, which can also be quantified. oxinst.com

Table 1: Advantages of ³¹P NMR for Analysis

Feature Benefit for Analysis
100% Natural Abundance High signal intensity, no need for isotopic enrichment.
High Gyromagnetic Ratio Excellent sensitivity compared to other nuclei like ¹³C. mdpi.com
Spin I = 1/2 Results in sharp spectral lines and straightforward coupling patterns.

| Wide Chemical Shift Range | Reduces signal overlap and allows for clear distinction between different phosphorus environments. mdpi.com |

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Confirmation

While ³¹P NMR confirms the environment of the phosphorus atom, Proton (¹H) and Carbon-13 (¹³C) NMR are essential for verifying the structure of the organic moieties. These techniques are routinely used to confirm the structure of cyclophosphamide (B585) precursors and metabolites. nih.govacs.org

For this compound, the ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the protons on the two methylene (B1212753) groups of the chloroethyl chains (-N-CH₂- and -CH₂-Cl). Due to spin-spin coupling, these would likely appear as triplets. The integration of these signals would confirm a 1:1 proton ratio, consistent with the two CH₂ groups.

The ¹³C NMR spectrum provides further confirmation, being expected to show two separate resonances for the two inequivalent carbon atoms of the chloroethyl groups. The chemical shifts of these signals are indicative of their bonding environment (one attached to nitrogen, the other to chlorine), thus confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Signals for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration/Assignment
¹H ~3.7 Triplet 4H, -CH₂-Cl
¹H ~3.4 Triplet 4H, -N-CH₂-
¹³C ~50 Singlet -N-C H₂-
¹³C ~40 Singlet -C H₂-Cl

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.

Application in Diastereomeric Differentiation and Conformational Studies

When this compound is reacted with chiral molecules to form derivatives, such as chiral oxazaphospholidinones, diastereomers are produced. NMR spectroscopy, particularly ³¹P NMR, is a critical tool for differentiating and quantifying these stereoisomers. proquest.com

Research on chiral derivatives synthesized from bis-(2-chloroethyl)-phosphoramidic dichloride shows that the ³¹P chemical shift is sensitive to the stereochemical configuration at the phosphorus center. proquest.com The diastereomers can be distinguished based on the relationship between substituents on the newly formed ring. For example, in certain oxazaphospholidinone derivatives, the diastereomer with an anti-relationship between a substituent at the C4 position and the mustard moiety at the phosphorus atom exhibits a ³¹P chemical shift that is more upfield compared to the corresponding syn-diastereomer. proquest.com This allows for the assignment of the stereochemical configuration. Furthermore, NMR is used to study the dynamic conformational equilibria in related cyclophosphamide derivatives, such as the interconversion between cis and trans isomers. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural components. The correlation between P=O vibration frequencies and ³¹P NMR chemical shifts has been noted in analogous phosphoramide (B1221513) compounds. asianpubs.org

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2960-2850 C-H Symmetric/Asymmetric Stretching
~1280-1250 P=O Stretching
~1030-970 P-N Stretching
~750-700 C-Cl Stretching
~580-450 P-Cl Stretching

Note: Frequencies are approximate and based on characteristic ranges for these functional groups.

Mass Spectrometry: Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The predicted monoisotopic mass of this compound is 256.90976 Da. uni.lu High-resolution mass spectrometry can confirm the elemental composition of the parent ion.

The fragmentation pattern is influenced by the presence of four chlorine atoms, which would produce a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments. The fragmentation of related chlorinated organophosphorus compounds often involves the loss of chlorine radicals and rearrangements around the phosphorus center. koreascience.kr

Table 4: Predicted Ions and Potential Fragmentation Pathways for this compound

m/z (Mass/Charge) Ion Potential Origin
257.917 [M+H]⁺ Protonated molecular ion. uni.lu
279.899 [M+Na]⁺ Sodiated molecular ion adduct. uni.lu
Various [M-Cl]⁺ Loss of a chlorine radical.
Various [M-HCl]⁺ Elimination of hydrogen chloride.
Various C₂H₄Cl⁺ Fragment from chloroethyl side chain.
Various N(CH₂CH₂Cl)₂⁺ Cleavage of the P-N bond.

Note: 'M' represents the parent molecule. The m/z values for fragments would depend on the specific atoms lost.

X-ray Crystallography: Absolute Configuration and Solid-State Conformation Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry in the solid state. This technique has been successfully applied to this compound, revealing precise conformational details. nih.gov It is also the definitive method for determining the absolute configuration of chiral derivatives made from this precursor. proquest.com

The crystal structure analysis shows that the two chloroethyl groups are not symmetrically equivalent in the solid state. nih.gov This asymmetry is clearly demonstrated by the different N-C-C-Cl torsion angles for each chain, which are 64.57 (15)° and 175.62 (10)°, respectively. nih.gov This indicates that one chain adopts a gauche conformation while the other is in an anti or trans conformation.

Table 5: Crystallographic Data for this compound

Parameter Value Reference
Molecular Formula C₄H₈Cl₄NOP nih.gov
Molecular Weight 258.88 nih.gov
Crystal System Monoclinic nih.gov
a 9.0723 (15) Å nih.gov
b 8.4810 (14) Å nih.gov
c 13.135 (2) Å nih.gov
β 101.221 (2)° nih.gov
Volume (V) 991.4 (3) ų nih.gov

| Z | 4 | nih.gov |

Computational and Theoretical Investigations of 2 Chloroethyl Phosphoramidic Dichloride Chemistry

Density Functional Theory (DFT) Studies

  • 6.1.1. Prediction of Electronic Structure, Geometry Optimization, and Energetics
  • 6.1.2. Elucidation of Reaction Mechanisms, Transition State Structures, and Energy Barriers
  • 6.1.3. Analysis of Substituent Effects and Reactivity Trends 6.2. Molecular Mechanics and Other Quantum Chemical Calculations
  • 6.2.1. Conformational Analysis and Prediction of Molecular Behavior 6.3. Theoretical Insights into Stereoselectivity and Catalytic Activity
  • Further investigation into specialized, subscription-based chemical databases or direct access to the specific citations referenced in the request may be necessary to obtain the detailed computational data for (2-Chloroethyl)phosphoramidic dichloride.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for (2-Chloroethyl)phosphoramidic dichloride, and how do reaction conditions influence yield?

    • Methodology : The compound is typically synthesized via nucleophilic substitution using 2-chloroethylamine hydrochloride with phosphorus-based dichlorides. For example, phenyl phosphate dichloride reacts with 2-chloroethylamine hydrochloride in dichloromethane, using triethylamine as a base to neutralize HCl . Optimizing stoichiometry (e.g., 1:2 molar ratio of dichloride to amine) and reaction time (12–24 hours) improves yields (>75%). Temperature control (0–5°C) minimizes side reactions like hydrolysis.

    Q. What spectroscopic techniques are critical for confirming the structure of this compound?

    • Methodology : Nuclear magnetic resonance (NMR) is essential:

    • ³¹P NMR : A singlet near δ 10–15 ppm confirms the phosphorus center .
    • ¹H/¹³C NMR : Peaks for the 2-chloroethyl group (δ 3.6–3.8 ppm for CH₂Cl) and phosphoramidic linkage (δ 40–45 ppm for C-N-P) .
    • IR Spectroscopy : P-Cl stretches (500–600 cm⁻¹) and P=O vibrations (1250–1300 cm⁻¹) validate functional groups .

    Q. What safety protocols are recommended for handling this compound in the lab?

    • Methodology : The compound is moisture-sensitive and releases HCl upon hydrolysis. Use inert atmosphere (N₂/Ar) gloveboxes for storage and reactions. Personal protective equipment (PPE) includes neoprene gloves, goggles, and acid-resistant aprons. Neutralize spills with sodium bicarbonate .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictory kinetic data?

    • Methodology : Employ isotopic labeling (e.g., ¹⁸O or ³²P) to track intermediates in reactions like halogen exchange (e.g., fluoride-chloride substitution). Computational studies (DFT) model transition states, while in situ ³¹P NMR monitors real-time changes in phosphorus coordination . For example, fluoride exchange reactions show a two-step mechanism: initial Cl⁻ dissociation followed by F⁻ nucleophilic attack .

    Q. What analytical methods differentiate this compound from structurally similar phosphoramidates?

    • Methodology : High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., [M+H]+ at m/z 214.96 for C₂H₆Cl₃NOP). X-ray crystallography resolves stereoelectronic effects, such as the tetrahedral geometry at phosphorus. Chromatographic retention times (HPLC with UV detection at 220 nm) can separate homologs like diethylphosphoramidic dichloride .

    Q. How can researchers design experiments to mitigate competing side reactions during phosphoramidate synthesis?

    • Methodology : Competing hydrolysis is minimized by rigorous drying of solvents (e.g., molecular sieves in CH₂Cl₂) and avoiding protic conditions. Use scavengers like 2,6-lutidine to trap HCl. For phosphoramidic dichloride derivatives, pre-activation with catalytic imidazole accelerates amide bond formation, reducing oligomerization .

    Q. What strategies address discrepancies in reported bioactivity data for derivatives of this compound?

    • Methodology : Standardize assay conditions (e.g., pH 7.4 buffer for enzymatic studies) and validate purity via elemental analysis. Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships. Meta-analyses of literature data can identify outliers due to impurities or solvent effects .

    Regulatory and Compliance Considerations

    Q. What regulatory frameworks govern the use of this compound in academic research?

    • Methodology : The compound is classified under Schedule 2B04 in some jurisdictions due to its potential dual-use applications. Researchers must comply with the Chemical Weapons Convention (CWC) and document usage via institutional EHS (Environmental Health and Safety) approvals. Secure storage in locked, ventilated cabinets is mandatory .

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